

Compound Profile: IRX4310

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Compound Focus: IRX4310

Cat. No.: S1802739

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IRX4310 is a small molecule drug identified as a **potent, orally available pan-retinoic acid receptor (pan-RAR) antagonist** [1]. It is a synthetic retinoid developed initially by Allergan Ltd. and later by **Io Therapeutics, Inc.**, which is redirecting its development as an oral prophylactic treatment for **chemotherapy-induced neutropenia** [1] [2].

The table below summarizes its core characteristics:

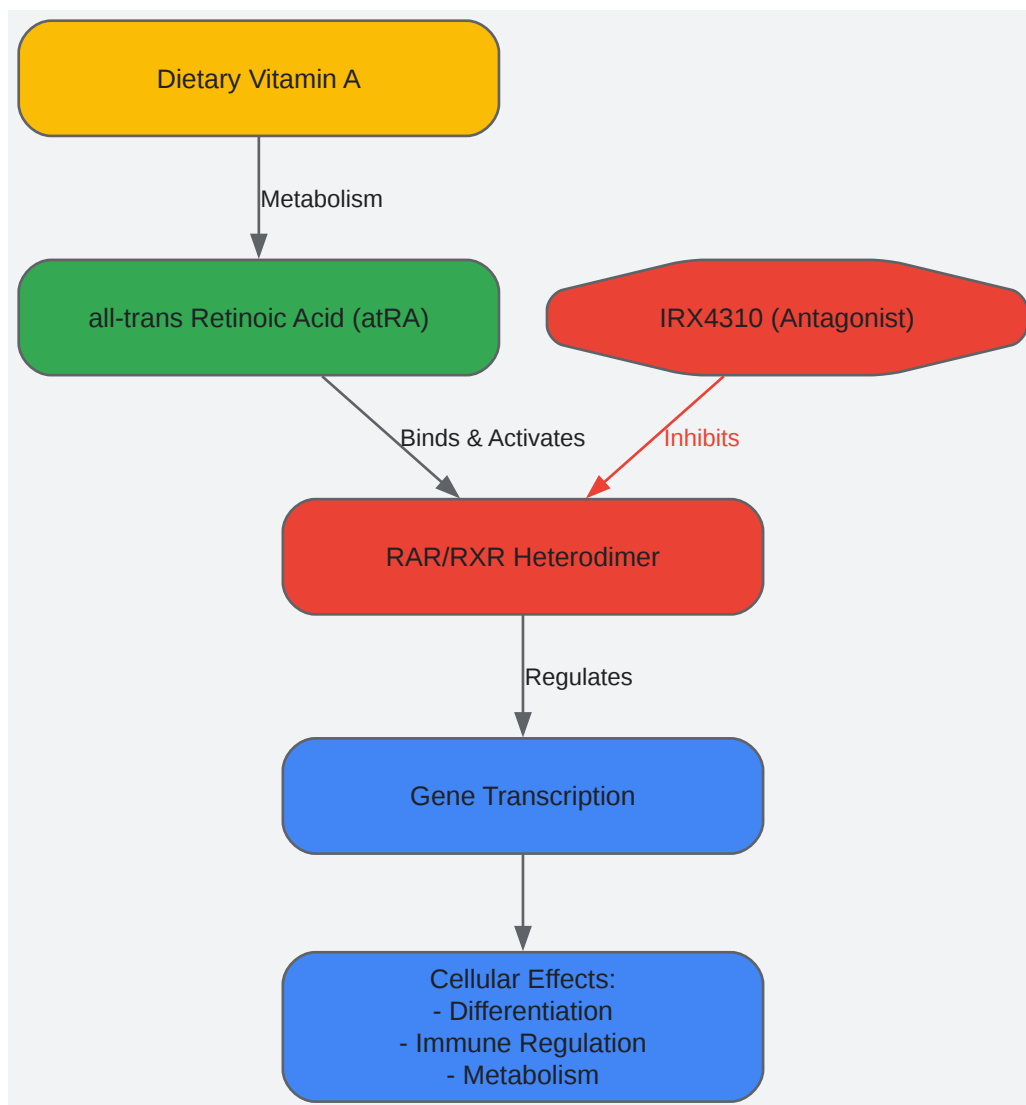
Attribute	Description
Systematic Name	4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]
Molecular Formula	C ₂₈ H ₂₄ O ₂ S [1]
Molecular Weight	424.55 g/mol [1]
CAS Registry Number	229961-45-9 [1]
Mechanism of Action	Pan-RAR Antagonist [1]
Primary Developer	Io Therapeutics, Inc. [1] [2]
Proposed Indication	Chemotherapy-induced neutropenia [1]

Mechanism of Action and Signaling Pathway

IRX4310 functions by antagonizing the retinoic acid nuclear receptors (RARs) [1]. The retinoid pathway is a complex signaling system activated when **all-trans retinoic acid (atRA)**, a metabolite of dietary vitamin A, binds to RARs [3]. This binding forms heterodimers with Retinoid X Receptors (RXR) and regulates the transcription of genes involved in cell differentiation, immune function, and metabolism [3] [4].

As an antagonist, **IRX4310** blocks this signaling, which has been shown to **stimulate granulopoiesis** (the production of neutrophils) [1]. This contrasts with RAR agonists, which can promote differentiation but have been linked to adverse effects like metabolic dysregulation and potential cancer-promoting activity in some contexts [3].

The following diagram illustrates the core retinoid signaling pathway that **IRX4310** antagonizes:



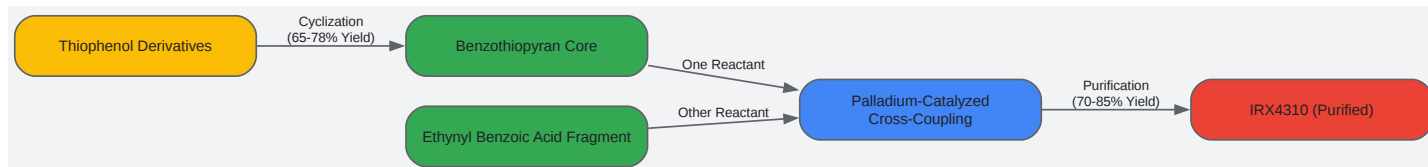
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Core retinoid signaling pathway targeted by **IRX4310**.

Synthesis and Chemical Characterization

The synthesis of **IRX4310** is a multi-step process that builds upon established retinoid methodologies while incorporating unique structural modifications, notably a **benzothiopyran heterocycle** that replaces the traditional cyclohexene ring found in natural retinoids [1].

The following diagram outlines the key synthetic strategy:



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Convergent synthesis strategy for **IRX4310**.

Key functional groups and optimization parameters in the synthesis are detailed in the tables below:

Table: Key Functional Groups in IRX4310 [1]

Functional Group	Role & Characteristics
Benzothioapyran Core	Replaces the classic cyclohexene ring; introduces sulfur for stability and selectivity.
Ethynyl Linker	A rigid spacer between core and acid group; provides a diagnostic IR absorption ($\sim 2100-2140\text{ cm}^{-1}$).
Benzoic Acid Moiety	Essential for receptor binding; exhibits characteristic IR absorption ($\sim 1700-1720\text{ cm}^{-1}$).
4-Ethylphenyl Substituent	A hydrophobic group on the core that influences receptor binding and pharmacokinetics.

Table: Synthesis Optimization Parameters [1]

Parameter	Optimal Range	Impact
Temperature	80-95°C	Increases yield by 15-20% with moderate impact on purity.
Catalyst Loading	2-5 mol%	Increases yield by 20-25% with a high impact on purity.

Parameter	Optimal Range	Impact
Purification Method	Preparative HPLC	Minimal impact on yield but crucial for achieving high purity (>98%).

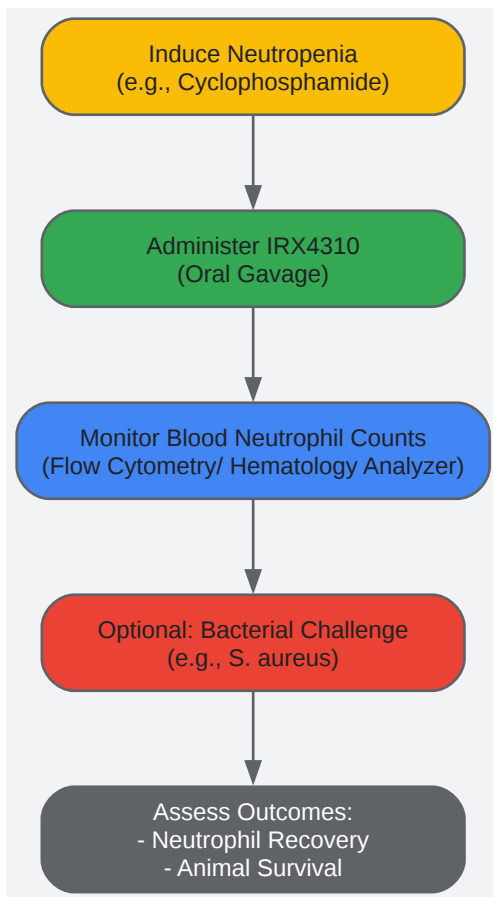
Experimental Data and Efficacy Protocols

IRX4310 has demonstrated efficacy in preclinical models of chemotherapy-induced neutropenia. The key experiments and their results are summarized below.

Table: Summary of Preclinical Efficacy Studies [1]

Disease Model	Treatment	Key Outcome	Significance/Comparison
Chemotherapy-induced Neutropenia (Mouse)	IRX4310	Promoted recovery of neutrophil counts.	As effective as G-CSF.
Chemotherapy-induced Neutropenia (Mouse)	IRX4310 + G-CSF	Promoted recovery of neutrophil counts.	Effects were at least additive with G-CSF.
<i>S. aureus</i> Infection in Neutropenic Mice (Mouse)	IRX4310	Protected against antibiotic-induced lethality.	Demonstrated functional benefit of increased neutrophils.

The general workflow for the key in vivo efficacy studies is as follows:



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*General workflow for in vivo efficacy studies of **IRX4310**.*

Therapeutic Context and Development

The development of **IRX4310** represents a strategic shift from its initial investigation as a topical agent for dermatologic diseases to its current focus on **chemotherapy-induced neutropenia** [1]. This redirection is supported by its mechanism of action, which stimulates the body's own production of neutrophils.

It is important to distinguish **IRX4310** from other compounds targeting the retinoid pathway. The table below provides a comparison with key reference compounds.

Table: IRX4310 Compared with Other Retinoid Pathway Modulators [3] [1]

Compound Name	Type	Primary Mechanism	Key Clinical Use/Feature
IRX4310	Synthetic Retinoid	Pan-RAR Antagonist	Stimulates granulopoiesis; oral prophylactic for neutropenia.
All-trans Retinoic Acid (Tretinoin)	Natural Retinoid	RAR Agonist	Treatment of Acute Promyelocytic Leukemia (APL).
13-cis Retinoic Acid (Isotretinoin)	Natural Retinoid	RAR Agonist	Severe acne treatment; activates non-nuclear pathway.
Bexarotene	Synthetic Retinoid	RXR Agonist	Treatment of Cutaneous T-cell Lymphoma (CTCL).
Palovarotene	Synthetic Retinoid	RARy Agonist	Treatment for Fibrodysplasia Ossificans Progressiva (FOP).

Conclusion and Research Implications

IRX4310 is a well-characterized pan-RAR antagonist with a compelling preclinical data package supporting its development for chemotherapy-induced neutropenia. Its **oral availability** and **additive effects with G-CSF** present a potential significant advantage in clinical management [1]. Furthermore, the strategic pivot from dermatology to oncology by Io Therapeutics highlights the versatile therapeutic potential of modulating the retinoid signaling pathway through antagonism, especially in immune-related conditions like neutropenia and, as suggested by the company's pipeline, potentially in other cancers and autoimmune diseases [2].

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